molecular formula C20H21N5O3S B2537845 N-benzyl-2-(7-cyclopropyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide CAS No. 863003-08-1

N-benzyl-2-(7-cyclopropyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide

Cat. No. B2537845
CAS RN: 863003-08-1
M. Wt: 411.48
InChI Key: FHRIVSSQXXJINZ-UHFFFAOYSA-N
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Description

N-benzyl-2-(7-cyclopropyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide is a useful research compound. Its molecular formula is C20H21N5O3S and its molecular weight is 411.48. The purity is usually 95%.
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Scientific Research Applications

Design and Synthesis

A study conducted by Gangjee et al. (2007) elaborates on the synthesis of classical and nonclassical analogues of 6-arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines as potential inhibitors for dihydrofolate reductase (DHFR) and as antitumor agents. The research highlights the compound's potency in inhibiting human DHFR and its effectiveness against tumor cells in culture, indicating its relevance in cancer therapy research (Gangjee et al., 2007).

Crystal Structures

Subasri et al. (2017) reported the crystal structures of related compounds, providing insights into their molecular conformations. These structural analyses contribute to understanding the interactions and stability of such compounds within biological systems (Subasri et al., 2017).

Biological Activities

Further studies have evaluated the biological activities of similar compounds. For example, research on sulfanilamide Schiff-base compounds reveals their fluorescent properties, potentially useful in biological imaging or as molecular probes in biochemical research (Tang et al., 2010).

Antibacterial Screening

The synthesis and antibacterial screening of novel fused imino pyrimido benzothiazole compounds, as reported by Kale and Mene (2013), demonstrate the antimicrobial potential of such chemical frameworks. These findings suggest applications in developing new antibacterial agents (Kale and Mene, 2013).

Dual Inhibitory Activities

Gangjee et al. (2008) explored compounds for their dual inhibitory activities against thymidylate synthase and DHFR, showcasing the therapeutic potential of these molecules in addressing multiple targets within cellular pathways relevant to cancer and infectious diseases (Gangjee et al., 2008).

properties

IUPAC Name

N-benzyl-2-(7-cyclopropyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O3S/c1-24-17-15(19(27)25(2)20(24)28)18(23-16(22-17)13-8-9-13)29-11-14(26)21-10-12-6-4-3-5-7-12/h3-7,13H,8-11H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHRIVSSQXXJINZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC(=N2)C3CC3)SCC(=O)NCC4=CC=CC=C4)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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